
1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone: is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazolidine derivative . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, DMSO
Reducing Agents: Sodium borohydride, hydrogen gas
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazolidine derivatives, while reduction can produce amine-substituted pyrazolidines.
科学研究应用
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用机制
The mechanism of action of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
1,1’-(4,4’-bipyridine-1,1’(4H,4’H)-diyl)diethanone: A similar compound with a bipyridine core.
1,1’-(2,2’-BIFURAN-5,5’-DIYL)DIETHANONE: A compound with a bifuran core.
1,1’-(4-METHYL-1H-PYRAZOLE-3,5-DIYL)DIETHANONE: A pyrazole derivative.
Uniqueness
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
1-(2-acetyl-4-hydroxyiminopyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)9-3-7(8-13)4-10(9)6(2)12/h13H,3-4H2,1-2H3 |
InChI 键 |
LMGUHSSNLKCEEF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(=NO)CN1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


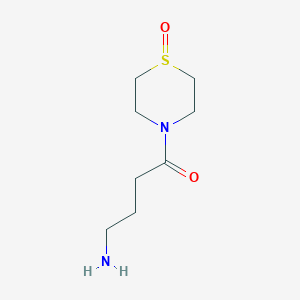
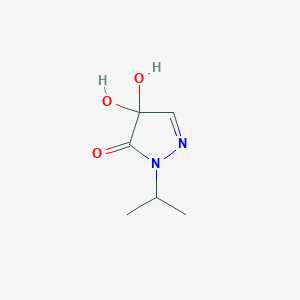
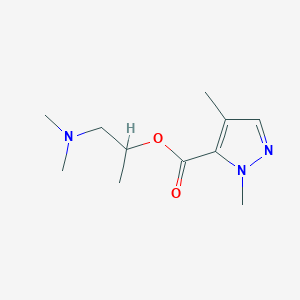
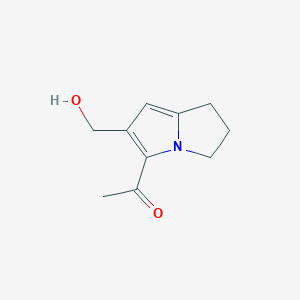
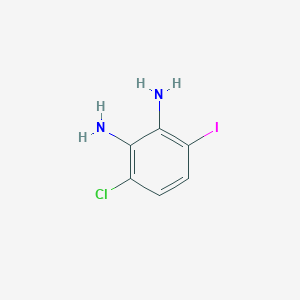
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)
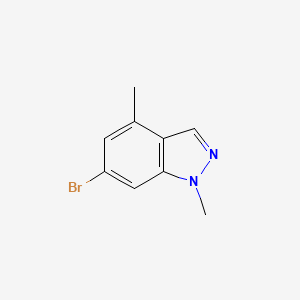
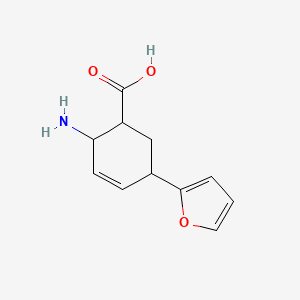
![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
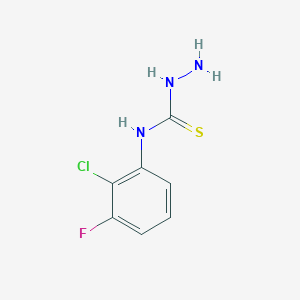
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
